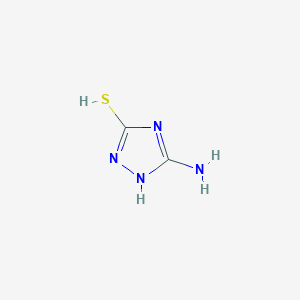

5-amino-1H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-1H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring with an amino group at the 5-position and a thiol group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-1,2,4-triazole-3-thiol can be achieved through several methods. One common approach involves the cyclization of aminoguanidine with carbon disulfide under basic conditions, followed by acidification to yield the desired product . Another method includes the reaction of thiosemicarbazide with formic acid, which undergoes cyclization to form the triazole ring .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .

Analyse Chemischer Reaktionen

Thiol-Based Reactions

The thiol group participates in oxidation, nucleophilic substitution, and cycloaddition reactions.

Oxidation to Disulfides

Reaction with oxidizing agents like H₂O₂ or I₂ converts the thiol group to a disulfide bond:

2 R-SH → R-S-S-R

Thiol-Ene Click Reactions

Reacts with N-arylmaleimides via thiol-ene addition under mild conditions:

R-SH + Maleimide → R-S-C(CO)₂N-Ar

SN2 Substitution with Alkyl Halides

Forms thioethers with α-bromo-γ-butyrolactone:

R-SH + Br-CH₂-C(O)-O → R-S-CH₂-C(O)-O

Amino Group Functionalization

The amino group undergoes condensation and hydrazide formation.

Hydrazone Formation

Reacts with isatins or aldehydes to form hydrazones:

R-NH₂ + O=C=O-Indole → R-N=N-C(Indole)

-

Example : N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (IC₅₀: 12 µM against melanoma cells)

Bromocyclization

Treatment with Br₂ induces cyclization to thiazolo-triazolamines:

R-SH + Br₂ → Thiazolo[3,2-b] triazole Hydrobromide

Triazole Ring Functionalization

Reacts with succinic anhydride to form propanamide derivatives:

R-NH₂ + (CH₂CO)₂O → R-NH-CO-(CH₂)₂-CO-NR₂

Mechanistic Insights

-

Thiol Reactivity : The sulfur atom’s nucleophilicity (Hirshfeld charge: −0.32 e) drives substitutions and cyclizations .

-

Amino Group : Participates in Schiff base formation (pKa ~8.5), enabling pH-sensitive reactions .

-

Triazole Ring : Stabilizes intermediates via resonance, facilitating regioselective cyclizations .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

5-Amino-1H-1,2,4-triazole derivatives have demonstrated potent antimicrobial activity. For instance, a study synthesized various derivatives of 5-amino-1H-1,2,4-triazole-3-thiol and evaluated their antifungal properties. The results indicated that certain derivatives exhibited significant antifungal activity against a range of fungal strains, suggesting potential applications in treating fungal infections .

Anticancer Activity

Recent research has highlighted the potential of AT derivatives as anticancer agents. A study synthesized hydrazone derivatives of this compound and tested their cytotoxicity against several cancer cell lines, including melanoma and triple-negative breast cancer. The findings indicated that these compounds showed selective cytotoxicity towards melanoma cells, demonstrating their potential as novel cancer therapeutics .

Agricultural Applications

Fungicides

The ability of 5-amino-1H-1,2,4-triazole derivatives to inhibit fungal growth has led to their exploration as agricultural fungicides. Research has shown that these compounds can effectively control plant pathogens, thereby improving crop yields and food security .

Material Science

Synthesis of Energetic Salts

5-Amino-1H-1,2,4-triazole derivatives have been utilized in the synthesis of nitrogen-rich energetic salts. These salts exhibit high thermal stability and low sensitivity to impact and friction, making them suitable for applications in explosives and propellants. The structural analysis revealed extensive hydrogen bonding interactions that contribute to the stability of these compounds .

Data Summary

Case Studies

Case Study 1: Antifungal Evaluation

In a study conducted on nine synthesized 5-substituted triazole derivatives, it was found that certain compounds exhibited antifungal activities with minimum inhibitory concentrations (MICs) significantly lower than standard antifungal agents. This suggests that modifications to the triazole ring can enhance biological activity .

Case Study 2: Anticancer Potential

A series of hydrazone derivatives derived from AT were tested against human cancer cell lines. The results indicated that specific substitutions on the triazole ring increased cytotoxicity towards resistant cancer types like triple-negative breast cancer .

Wirkmechanismus

The mechanism of action of 5-amino-1H-1,2,4-triazole-3-thiol involves its interaction with biological targets through hydrogen bonding, dipole interactions, and coordination with metal ions. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. The triazole ring can interact with various enzymes and receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-amino-1,2,4-triazole-5-thiol: Similar structure but with the amino and thiol groups at different positions.

1H-1,2,4-triazole-3-thiol: Lacks the amino group at the 5-position.

5-amino-1,2,3-triazole: Contains a different triazole ring structure.

Uniqueness

5-amino-1H-1,2,4-triazole-3-thiol is unique due to the presence of both amino and thiol groups on the triazole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in various applications .

Eigenschaften

IUPAC Name |

5-amino-1H-1,2,4-triazole-3-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUUZPAYWFIBDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=NC(=NN1)S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.